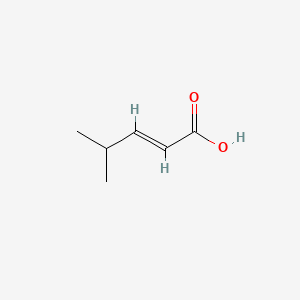

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid, also known as (S)-2-amino-3-methoxyethoxypropionic acid, is a naturally occurring amino acid that has been widely studied for its potential applications in the medical and scientific fields. It is a chiral molecule, meaning that it has two different forms that can be distinguished by their optical activity. The (S)-form of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is the most biologically active form of this molecule and is the most widely studied. This molecule has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments and research applications.

Aplicaciones Científicas De Investigación

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid has been studied extensively in the scientific and medical fields due to its potential applications. It has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments and research applications. It has been used in the study of neurotransmitter systems, as well as in the study of the effects of drugs on the brain. It has also been studied for its potential applications in the treatment of neurological disorders, such as depression, anxiety, and schizophrenia. In addition, it has been studied for its potential applications in the treatment of cancer, as well as for its potential use in the development of new drugs.

Mecanismo De Acción

The mechanism of action of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is not fully understood, but it is believed to act as an agonist at certain types of receptors in the brain. It is believed to act on the GABA receptor, which is involved in the regulation of the neurotransmitter GABA. It is also believed to act on the dopamine receptor, which is involved in the regulation of the neurotransmitter dopamine. In addition, it is believed to act on the serotonin receptor, which is involved in the regulation of the neurotransmitter serotonin.

Biochemical and Physiological Effects

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to have an effect on the neurotransmitter systems in the brain, as well as on the dopamine and serotonin receptors. In addition, it has been found to have an effect on the production of the hormones cortisol and adrenaline, as well as on the production of the neurotransmitter acetylcholine. It has also been found to have an effect on the production of the neurotransmitter glutamate.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is relatively non-toxic. In addition, it is relatively stable and has a low cost. However, it has a limited solubility in water, and it is also relatively unstable in the presence of light and heat.

Direcciones Futuras

The potential applications of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid in the medical and scientific fields are vast and varied. One of the main future directions is the development of new drugs that could be used to treat a variety of neurological disorders, such as depression, anxiety, and schizophrenia. In addition, it could be used to develop new treatments for cancer and other diseases. It could also be used to develop new drugs for the treatment of addiction, as well as for the treatment of chronic pain. Finally, it could be used to develop new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Métodos De Síntesis

The synthesis of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is a multi-step process that involves the use of a variety of chemicals and reactions. The first step involves the reaction of 2-bromoethanol with sodium hydroxide to form 2-aminoethanol. This is then reacted with 2-methoxyethanol in the presence of a base, such as sodium hydroxide, to form (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid involves the protection of the carboxylic acid group, followed by the addition of the amino group and the ether group. The final step involves the deprotection of the carboxylic acid group.", "Starting Materials": [ "2-methoxyethanol", "2-bromoacetic acid", "ammonia", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "Step 1: Protection of carboxylic acid group by reacting 2-bromoacetic acid with 2-methoxyethanol in the presence of sodium hydroxide to form 2-(2-methoxyethoxy)acetic acid.", "Step 2: Conversion of 2-(2-methoxyethoxy)acetic acid to its methyl ester by reacting with methanol and hydrochloric acid.", "Step 3: Conversion of methyl ester to acid by reacting with sodium hydroxide.", "Step 4: Protection of amino group by reacting the acid with diethyl ether and hydrochloric acid to form the diethyl ester.", "Step 5: Conversion of diethyl ester to amide by reacting with ammonia.", "Step 6: Deprotection of carboxylic acid group by reacting with sodium bicarbonate and water to form (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid.", "Step 7: Purification of the product by recrystallization and drying with magnesium sulfate." ] } | |

Número CAS |

319427-45-7 |

Nombre del producto |

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid |

Fórmula molecular |

C6H13NO4 |

Peso molecular |

163.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.